N-(3-chloropropyl)prop-2-en-1-amine
Description
N-(3-Chloropropyl)prop-2-en-1-amine is a secondary amine featuring a chloropropyl chain and an allylamine (prop-2-en-1-amine) moiety. This compound is primarily utilized as a precursor in pharmaceutical synthesis, particularly in the production of antiarrhythmic drugs like dronedarone hydrochloride. During synthesis, it reacts with phenolic starting materials to form impurities such as compounds 13 and 14, which are critical to monitor for quality control . Its structure combines reactivity from both the amine group and the chlorine atom, enabling nucleophilic substitution and polymerization reactions.
Properties
Molecular Formula |
C6H12ClN |
|---|---|
Molecular Weight |
133.62 g/mol |
IUPAC Name |
3-chloro-N-prop-2-enylpropan-1-amine |
InChI |
InChI=1S/C6H12ClN/c1-2-5-8-6-3-4-7/h2,8H,1,3-6H2 |
InChI Key |
CKDSHTCVVQWHSF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNCCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-chloropropyl)prop-2-en-1-amine can be synthesized through several methods. One common approach involves the reaction of prop-2-en-1-amine with 3-chloropropyl chloride under basic conditions. The reaction typically proceeds as follows:
Reactants: Prop-2-en-1-amine and 3-chloropropyl chloride.
Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The reactants are mixed in a suitable solvent, such as dichloromethane or ethanol, and stirred at room temperature or slightly elevated temperatures.
Product Isolation: The product is isolated by extraction and purification techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloropropyl)prop-2-en-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding amine oxides or other oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of saturated amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of N-(3-azidopropyl)prop-2-en-1-amine, N-(3-thiopropyl)prop-2-en-1-amine, etc.
Oxidation: Formation of this compound oxide.
Reduction: Formation of N-(3-chloropropyl)propylamine.
Scientific Research Applications
N-(3-chloropropyl)prop-2-en-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can be a building block for the preparation of various functionalized amines.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with amine functionalities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of N-(3-chloropropyl)prop-2-en-1-amine depends on its specific application. In general, the compound can interact with various molecular targets through its amine and chloropropyl functionalities. These interactions may involve:
Nucleophilic Attack: The amine group can act as a nucleophile, attacking electrophilic centers in other molecules.
Electrophilic Substitution: The chlorine atom can be substituted by nucleophiles, leading to the formation of new chemical bonds.
Pathways: The compound may participate in pathways involving amine functionalization, such as the formation of amides, imines, or other nitrogen-containing compounds.
Comparison with Similar Compounds
Substituent Variation in Allylamine Derivatives
The following table highlights key structural analogs of N-(3-chloropropyl)prop-2-en-1-amine, emphasizing differences in substituents and their implications:
Key Observations :
- Chlorine Position : Chloropropyl (target compound) vs. chlorobenzyl derivatives (e.g., 4-chlorobenzyl ) alters steric and electronic effects. The chloropropyl chain enhances flexibility and nucleophilicity, whereas chlorobenzyl groups introduce aromaticity and π-π interactions.
- Functional Groups : The phenylphosphanyl group in N-[3-(phenylphosphanyl)propyl]prop-2-en-1-amine enables phosphorus-mediated cyclization, diverging from the chloropropyl compound’s reactivity .
Pharmaceutical Relevance
- Impurity Formation: this compound reacts with phenolic precursors to generate impurities during dronedarone synthesis, necessitating stringent process controls .
- Bioactivity : While derivatives like 4β-N-[(E)-(5-((4-nitrophenyl)piperazinyl)prop-2-en-1-amine]-podophyllotoxin exhibit anticancer activity (IC50 ~6–8 μM) , the target compound’s bioactivity remains unexplored, highlighting a research gap.
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